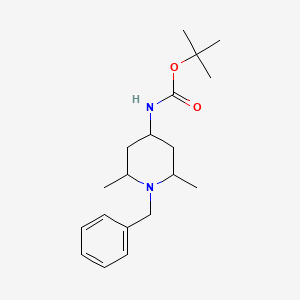

tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate

Description

Properties

Molecular Formula |

C19H30N2O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate |

InChI |

InChI=1S/C19H30N2O2/c1-14-11-17(20-18(22)23-19(3,4)5)12-15(2)21(14)13-16-9-7-6-8-10-16/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |

InChI Key |

YZUWHSJNFAERJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(N1CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-2,6-dimethylpiperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate is used in various scientific research fields:

Chemistry: As a building block in organic synthesis and as a protecting group for amines.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperidine Ring

a. tert-Butyl (1-Acetylpiperidin-4-yl)carbamate

b. tert-Butyl N-[cis-3-Methylpiperidin-4-yl]carbamate

c. tert-Butyl N-(2-Methylpiperidin-4-yl)carbamate

- Structure : Substituted with a methyl group at the 2-position but lacks the 6-methyl and benzyl groups.

- CAS : 1281674-64-3 .

- Key Difference : The single methyl substituent may simplify synthetic routes while maintaining moderate steric effects.

Stereochemical Variations

a. tert-Butyl N-[(3S,4S)-4-Fluoropiperidin-3-yl]carbamate

b. tert-Butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamate

- Structure : Chiral centers at 3R and 5S positions with a methyl group.

- CAS : 1523530-57-5 .

- Key Difference : Stereochemical complexity may necessitate enantioselective synthesis, contrasting with the target compound’s simpler achiral benzyl group.

Functional Group Diversity

a. tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-6-yl}carbamate

- Structure : Incorporates a bicyclic scaffold (azabicycloheptane) instead of a simple piperidine ring.

- CAS : 880545-32-4 .

b. tert-Butyl N-[1-(2-Methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate

- Structure: Piperidine ring linked to a phenoxypyrimidine-sulfonyl moiety.

- CAS : 2305255-24-5 .

- Key Difference : The extended aromatic system may enhance π-π stacking interactions in biological targets, unlike the benzyl group in the target compound.

Physicochemical Properties

Biological Activity

Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate is a synthetic compound belonging to the carbamate class, notable for its structural complexity and potential pharmacological applications. Its unique molecular configuration, including a tert-butyl group and a piperidine ring with specific methyl substitutions, contributes to its biological activity, particularly in the realms of analgesia and anti-inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C19H30N2O2, with a molecular weight of approximately 318.5 g/mol. The compound features a carbamate functional group linked to a piperidine derivative, which enhances its lipophilicity and receptor binding affinity. This structural arrangement is crucial for its interaction with biological targets.

Research indicates that the biological activity of this compound may involve:

- Modulation of Neurotransmitter Pathways : The compound interacts with central nervous system receptors, potentially influencing neurotransmitter release and uptake.

- Enzyme Inhibition : It may inhibit specific enzymes related to pain and inflammation pathways, contributing to its analgesic properties.

Biological Activity Studies

Several studies have explored the biological activity of this compound. Key findings include:

- Analgesic Effects : It has shown potential as an analgesic agent in preclinical models of chronic and neuropathic pain.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Analgesic | Significant reduction in pain scores in animal models. | |

| Anti-inflammatory | Decreased levels of inflammatory markers in treated subjects. |

Case Studies

In a recent study examining the efficacy of various piperidine derivatives, this compound was highlighted for its superior binding affinity to opioid receptors compared to structurally similar compounds. This suggests a promising therapeutic potential for conditions involving pain management.

Table 2: Comparative Binding Affinity

| Compound Name | Binding Affinity (Ki) |

|---|---|

| This compound | Low nanomolar range |

| Tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate | High micromolar range |

| N-(1-benzylpiperidin-3-yl)carbamate | Moderate micromolar range |

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods, typically involving:

- Nucleophilic Substitution Reactions : Utilizing appropriate reagents to form the carbamate linkage.

- Protective Group Strategies : Protecting functional groups during synthesis to ensure selectivity and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.